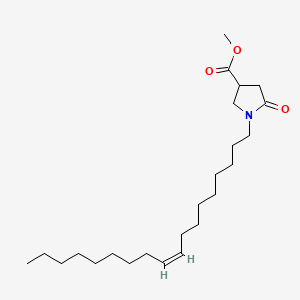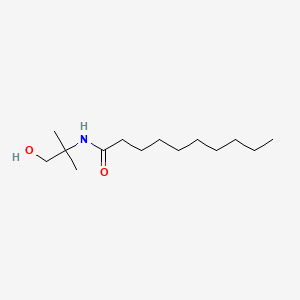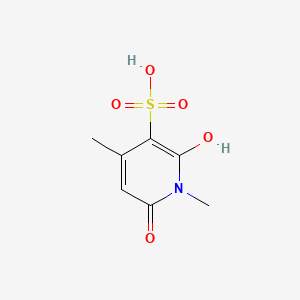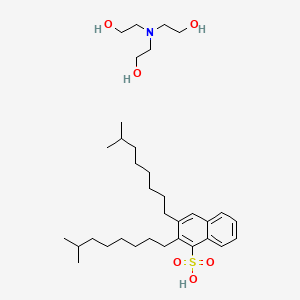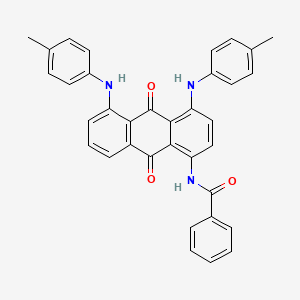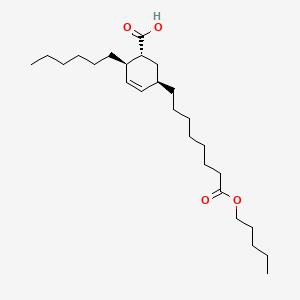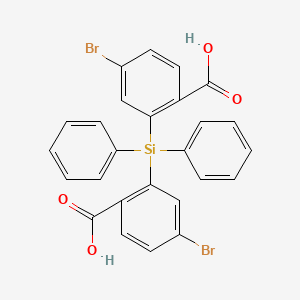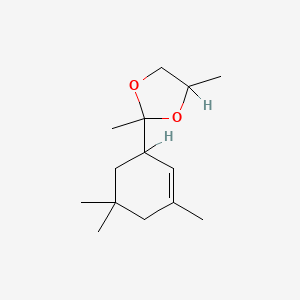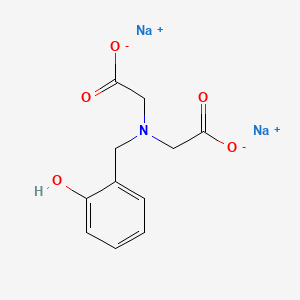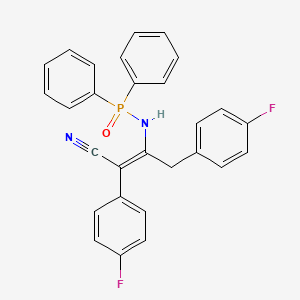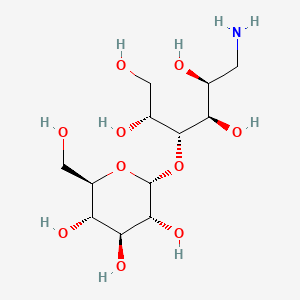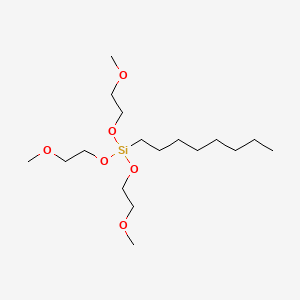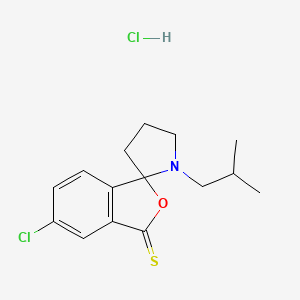
Spiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one, 5-chloro-1'-(2-methylpropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo©thiophene and a pyrrolidinone ring, with additional substituents including a chlorine atom and an isobutyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzo©thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzo©thiophene derivative with a suitable pyrrolidinone precursor under controlled conditions.
Substitution Reactions: Chlorination and alkylation reactions are carried out to introduce the chlorine atom and the isobutyl group, respectively.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo©thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents (e.g., chlorine gas) and alkylating agents (e.g., alkyl halides) for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and substituents contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one: Without the chlorine and isobutyl substituents.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-: Lacking the isobutyl group.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 1’-(2-methylpropyl)-: Without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the isobutyl group in Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride enhances its chemical reactivity and biological activity compared to its analogs. These substituents may improve its binding affinity, solubility, and overall efficacy in various applications.
Properties
CAS No. |
83962-51-0 |
|---|---|
Molecular Formula |
C15H19Cl2NOS |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
6-chloro-1'-(2-methylpropyl)spiro[2-benzofuran-3,2'-pyrrolidine]-1-thione;hydrochloride |
InChI |
InChI=1S/C15H18ClNOS.ClH/c1-10(2)9-17-7-3-6-15(17)13-5-4-11(16)8-12(13)14(19)18-15;/h4-5,8,10H,3,6-7,9H2,1-2H3;1H |
InChI Key |
RULSYIKJVKCSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC12C3=C(C=C(C=C3)Cl)C(=S)O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


